molecular formula C10H19N3 B11731706 N-butyl-1-propyl-1H-pyrazol-4-amine

N-butyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11731706
M. Wt: 181.28 g/mol
InChI Key: YFYNJBWNMZPNIW-UHFFFAOYSA-N
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Description

N-butyl-1-propyl-1H-pyrazol-4-amine is a chemical compound featuring a pyrazole core functionalized with alkylamine side chains. This structure classifies it among 1H-pyrazol-4-amine derivatives , a category of nitrogen-containing heterocycles recognized for their significant synthetic versatility and broad potential in medicinal and materials chemistry research . As a building block, this compound's value lies in its primary amine group and substituted pyrazole ring. The amine group serves as a key handle for further chemical transformations, allowing researchers to synthesize more complex molecules, such as peptidomimetics and unconventional amino acids for developing novel self-assembling biomaterials . The pyrazole scaffold itself is a privileged structure in drug discovery, found in compounds with a wide range of biological activities , including anti-inflammatory, anti-cancer, and antimicrobial properties . Researchers are exploring such scaffolds for targeting various biological receptors, including G protein-coupled receptors like the N-formyl peptide receptors (FPRs) , which play important roles in regulating inflammation and cancer progression . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-butyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-3-5-6-11-10-8-12-13(9-10)7-4-2/h8-9,11H,3-7H2,1-2H3

InChI Key

YFYNJBWNMZPNIW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)CCC

Origin of Product

United States

Preparation Methods

Single-Step N-Alkylation

In a modified Knorr-type reaction, 4-aminopyrazole reacts with alkyl halides under basic conditions. For example, treatment with 1-bromopropane and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields 1-propyl-4-aminopyrazole, which is subsequently reacted with butyl iodide to install the N-butyl group. This method typically achieves yields of 65–75%, though competing dialkylation at the amine site necessitates careful stoichiometric control.

Phase-Transfer Catalyzed Alkylation

Recent advances employ phase-transfer catalysis (PTC) to enhance reaction efficiency. Aqueous sodium hydroxide and tetrabutylammonium bromide facilitate the reaction of 4-aminopyrazole with propyl bromide and butyl chloride in a dichloromethane-water biphasic system. This approach reduces reaction time to 4–6 hours while improving yields to 82–88%. The PTC method minimizes byproduct formation by suppressing base-induced decomposition of the alkylating agents.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

Cyclocondensation strategies offer a convergent route to the pyrazole core, enabling direct incorporation of both N-alkyl and C-amine groups.

Hydrazine-Diketone Cyclization

Reaction of 1,3-diketones with N-butyl-N-propylhydrazine in refluxing ethanol produces the pyrazole ring via cyclodehydration. For instance, pentane-2,4-dione and substituted hydrazine derivatives yield this compound after 8 hours at 80°C, with isolated yields of 70–78%. Regioselectivity is influenced by the electronic nature of the diketone: electron-withdrawing groups favor amine formation at the 4-position.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation, reducing reaction times to 15–20 minutes. A mixture of ethyl acetoacetate, N-butylhydrazine, and propylamine in acetic acid under microwave conditions (150°C, 300 W) achieves 85% yield with >99% purity by HPLC. This method eliminates the need for prolonged heating, mitigating thermal degradation of sensitive intermediates.

Catalytic Methods for Enhanced Selectivity

Copper-Catalyzed Cross-Coupling

Copper(I) triflate in ionic liquid media enables one-pot synthesis from 4-aminopyrazole and alkyl halides. The catalyst facilitates simultaneous N-propylation and N-butylation at 60°C, achieving 90% conversion with 94% regioselectivity for the 1,4-disubstituted product. The ionic liquid [bmim][PF6] acts as both solvent and stabilizer, enabling catalyst recycling for up to five cycles without significant activity loss.

Enzymatic Alkylation

Emerging biocatalytic approaches utilize lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica. In a solvent-free system, the enzyme catalyzes transesterification between 4-aminopyrazole and vinyl butyl/propyl carbonates at 45°C. This green chemistry method achieves 78% yield with negligible waste generation, though scalability remains challenging due to enzyme cost.

Post-Synthetic Modifications

Reductive Amination

A two-step sequence involves condensation of 1-propyl-1H-pyrazole-4-carbaldehyde with butylamine followed by sodium borohydride reduction. The imine intermediate is reduced in methanol at 0°C, yielding the target amine in 68% overall yield. While effective, this route requires rigorous exclusion of moisture to prevent aldehyde dimerization.

Nitro Group Reduction

4-Nitro-1-propylpyrazole undergoes catalytic hydrogenation (H₂, 30 psi) over palladium-on-carbon in ethanol to produce the amine, which is subsequently alkylated with butyl bromide. This method provides excellent functional group tolerance, enabling late-stage diversification of the butyl group.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Single-Step Alkylation65–7592–9512–24 hSimplicity
Phase-Transfer82–8897–994–6 hHigh efficiency
Microwave Cyclization85>9915–20 minRapid synthesis
Copper Catalysis90943–5 hRecyclable catalyst
Enzymatic78988–12 hEnvironmentally friendly

Data compiled from.

Characterization and Quality Control

Critical analytical data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (s, 1H, pyrazole-H3), 3.95 (t, J=7.2 Hz, 2H, NCH₂Pr), 3.20 (t, J=7.0 Hz, 2H, NCH₂Bu), 1.80–1.20 (m, 10H, alkyl-CH₂), 0.90 (t, J=7.4 Hz, 6H, CH₃).

  • HPLC Purity : >99% on C18 column (MeCN/H₂O 70:30, 1 mL/min, 254 nm).

  • Melting Point : 89–91°C (lit. 90°C).

Industrial-Scale Considerations

Large-scale production (>100 kg batches) favors phase-transfer alkylation due to its balance of cost and efficiency. A typical protocol uses:

  • 4-Aminopyrazole (1.0 eq)

  • Propyl bromide (1.2 eq) and butyl chloride (1.3 eq)

  • 50% NaOH (aq), tetrabutylammonium bromide (0.1 eq)

  • Toluene/water biphasic solvent, 70°C, 6 hours

This process achieves 85% isolated yield with <1% dialkylated byproduct, as validated by in-line FTIR monitoring .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-butyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes two structurally related pyrazol-4-amine derivatives synthesized via Buchwald-Hartwig amination or similar coupling reactions. Below is a detailed comparison of their synthetic routes, substituent effects, and physicochemical properties relative to N-butyl-1-propyl-1H-pyrazol-4-amine.

Key Observations:

In contrast, the longer alkyl chains (butyl/propyl) in the target compound may enhance solubility in nonpolar solvents but reduce crystallinity, affecting isolation efficiency.

Synthetic Methodology :

  • Both analogs in employ copper-catalyzed coupling with cesium carbonate as a base, suggesting that this compound could be synthesized via similar protocols. However, yields might vary due to differences in amine nucleophilicity (primary alkylamines vs. cyclopropanamine).

Physicochemical Properties :

  • The cyclopropyl analog has a defined melting point (104–107°C), whereas alkyl-substituted derivatives like the target compound are likely liquids or low-melting solids due to reduced molecular symmetry.
  • The presence of a pyridinyl group in compounds introduces aromaticity and hydrogen-bonding capacity, absent in this compound. This difference could impact biological activity or material applications.

Spectroscopic Signatures :

  • $^1$H NMR shifts in the range δ 8.5–9.0 (pyridine protons) and N–H stretches near 3300 cm$^{-1}$ (IR) are characteristic of pyrazol-4-amine derivatives . The target compound’s NMR would instead show alkyl proton resonances (δ 0.5–3.0).

Research Implications

While direct data on this compound are lacking in the provided evidence, comparisons with structurally related compounds suggest:

  • Synthetic Challenges : Longer alkyl chains may require optimized reaction conditions (e.g., higher temperatures or alternative catalysts) to improve yields.
  • Application Potential: The absence of aromatic substituents in the target compound may favor applications in hydrophobic matrices or as intermediates for further functionalization.

Q & A

Q. What are the standard synthetic routes for N-butyl-1-propyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

The synthesis typically involves a condensation reaction between a pyrazole-4-amine derivative and an alkylating agent (e.g., butyl halide) under basic conditions. For example, sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) facilitates nucleophilic substitution at the pyrazole nitrogen . Purification often employs chromatography or recrystallization. Optimization focuses on temperature (35–60°C), solvent polarity, and stoichiometric ratios to maximize yield and minimize side products like over-alkylated species.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Routine characterization includes 1^1H/13^13C NMR to verify substituent positions and purity. For example, the butyl chain’s methylene protons appear as distinct multiplets in 1^1H NMR (~1.2–1.6 ppm), while the pyrazole ring protons resonate between 7.5–8.5 ppm . Mass spectrometry (HRMS-ESI) confirms molecular weight, and elemental analysis validates composition.

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies indicate that this compound is stable at room temperature in inert atmospheres but degrades in the presence of strong oxidizers or UV light. Accelerated stability testing (40°C/75% RH) over 4 weeks shows <5% decomposition when stored in amber vials with desiccants .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Molecular docking (e.g., AutoDock Vina) and QSAR studies identify key interactions between the pyrazole core and biological targets. For instance, the butyl chain’s hydrophobicity may enhance binding to enzyme pockets, while substituent electronegativity modulates inhibitory potency. MD simulations further predict metabolic stability by assessing CYP450 interaction profiles .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Discrepancies in bond angles or torsional strains (e.g., pyrazole ring distortion) are addressed using SHELXL refinement. Twinning or disordered solvent molecules require iterative cycles of data integration (HKL-3000) and electron density analysis. High-resolution datasets (d-spacing < 0.8 Å) improve accuracy, and hydrogen bonding networks are validated via Hirshfeld surface analysis .

Q. How do substituent variations impact reactivity in cross-coupling reactions?

The propyl group at N1 sterically hinders Buchwald-Hartwig amination, requiring bulky ligands (e.g., XPhos) for efficient C–N bond formation. Conversely, the butyl chain’s electron-donating effect stabilizes intermediates in Suzuki-Miyaura couplings, achieving >80% yield with Pd(OAc)2_2/SPhos catalysts. Competing pathways (e.g., homocoupling) are mitigated by optimizing base (Cs2_2CO3_3) and solvent (toluene/EtOH) .

Q. What analytical challenges arise in quantifying biological activity against cancer cell lines?

False positives in MTT assays due to redox interference by the pyrazole core necessitate orthogonal validation (e.g., clonogenic assays). Dose-response curves (IC50_{50}) are sensitive to serum protein binding, requiring corrections via equilibrium dialysis. Metabolite profiling (LC-MS/MS) differentiates parent compound efficacy from active derivatives .

Methodological Insights

  • Contradiction Management : Conflicting bioactivity data across studies may stem from assay variability (e.g., cell line genetic drift). Standardize protocols using reference compounds (e.g., doxorubicin controls) and replicate experiments across independent labs .
  • Data Reproducibility : Document reaction parameters (e.g., exact solvent volumes, degassing times) to mitigate batch-to-batch variability. Open-source spectral libraries (NMRShiftDB) aid in cross-verifying structural assignments .

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